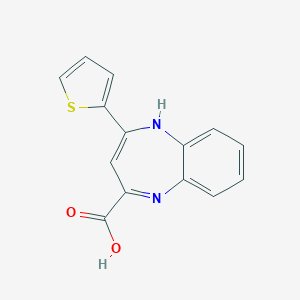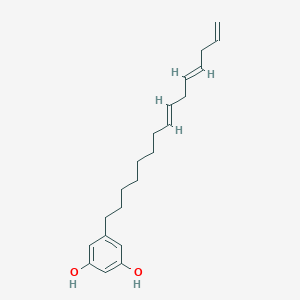![molecular formula C21H21N3O3 B227252 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione, also known as DTP3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DTP3 has been shown to inhibit the activity of a protein called Bcl-xL, which is involved in the regulation of cell survival and apoptosis.
Mécanisme D'action
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione inhibits the activity of Bcl-xL, a protein that plays a critical role in regulating cell survival and apoptosis. Bcl-xL is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. By inhibiting the activity of Bcl-xL, this compound induces apoptosis in cancer cells and sensitizes them to chemotherapy and radiation therapy. In addition, this compound has been shown to reduce oxidative stress and inflammation, which contributes to its protective effects in heart disease and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function. In cancer cells, this compound induces apoptosis by inhibiting the activity of Bcl-xL, which promotes cell survival. In heart disease, this compound reduces oxidative stress and inflammation, which contributes to the development of the disease. In neurodegenerative disorders, this compound protects against neuronal cell death and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and specificity for Bcl-xL inhibition. This compound has been shown to be effective in vitro and in vivo, making it a valuable tool for preclinical studies. However, this compound has limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by modifying the chemical structure of this compound or by using alternative delivery methods.
Orientations Futures
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has significant potential for therapeutic applications in various diseases, and future research is needed to fully explore its potential. Some future directions for research include the development of this compound analogs with improved pharmacokinetic properties, the investigation of this compound in combination with other chemotherapeutic agents, and the exploration of this compound in other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on cell signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 2,5-diketopiperazine with a primary amine to form a substituted diketopiperazine. This intermediate is then reacted with phthalic anhydride to form the final product, this compound. The synthesis method of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, heart disease, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-xL. In heart disease, this compound has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c25-19-8-4-7-17-15-9-14(12-23(17)19)11-22(13-15)18-10-20(26)24(21(18)27)16-5-2-1-3-6-16/h1-8,14-15,18H,9-13H2 |
Clé InChI |
DCBZXACSCPTDER-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
SMILES canonique |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)


![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)
